molecular formula C19H22O4 B592876 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol CAS No. 1206788-61-5

1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol

Cat. No. B592876
CAS RN: 1206788-61-5
M. Wt: 314.381
InChI Key: RECNHCLFPNYLCU-HNQUOIGGSA-N
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Description

1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, also known as 3,4-dihydroxy-7-(4-hydroxy-phenyl)-hept-6-en-3-ol, is a naturally occurring compound found in several plants, including the bark of the magnolia tree. It is an important compound in the biosynthesis of lignans, which are polyphenolic compounds with potential medicinal properties. It is also an important intermediate in the biosynthesis of several other compounds, such as magnolol and honokiol, which have been studied for their potential therapeutic benefits.

Scientific Research Applications

  • Diarylheptanoids from Curcuma Species : This compound is one of the diarylheptanoids isolated from the rhizomes of Curcuma species like Curcuma kwangsiensis and Curcuma comosa. These compounds, including 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, have been studied for their potential pharmacological activities. In particular, the inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages have been evaluated, indicating potential anti-inflammatory properties (Li et al., 2010); (Kaewamatawong et al., 2009).

  • Estrogenic Activity Evaluation : Studies have investigated the estrogenic-like transcriptional activity of these compounds using RT-PCR in cell lines. Some diarylheptanoids, including this compound, showed estrogenic activity comparable to or higher than that of known phytoestrogens (Suksamrarn et al., 2008).

  • Synthesis and Chemical Studies : There has been significant interest in the stereoselective synthesis of this compound and related diarylheptanoids. These studies contribute to our understanding of the structural requirements for their biological activities and facilitate the production of these compounds for further pharmacological studies (Kashanna et al., 2012).

  • Anti-inflammatory and Neuroprotective Activities : Investigations have been conducted on the anti-inflammatory activities of diarylheptanoids from Curcuma comosa, highlighting their potential in treating conditions involving inflammation. Additionally, studies on their neuroprotective activity against glutamate-induced oxidative stress in cell lines have been carried out, demonstrating their potential in neuroprotective therapies (Jiamvoraphong et al., 2017); (Jirásek et al., 2014).

properties

IUPAC Name

4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c20-16(11-7-15-8-12-18(22)19(23)13-15)4-2-1-3-14-5-9-17(21)10-6-14/h1,3,5-6,8-10,12-13,16,20-23H,2,4,7,11H2/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECNHCLFPNYLCU-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCCC(CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CCC(CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is known about the biological activity of this compound and its enantiomers?

A1: The research primarily focused on the isolation and structural characterization of various diarylheptanoids from Curcuma kwangsiensis, including 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol. The study did investigate the inhibitory effects of these compounds on nitric oxide production in lipopolysaccharide-activated macrophages. The research successfully isolated both the (3S)- and (3R)- enantiomers of 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol []. This finding suggests potential for further investigation into their distinct biological activities and potential applications.

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